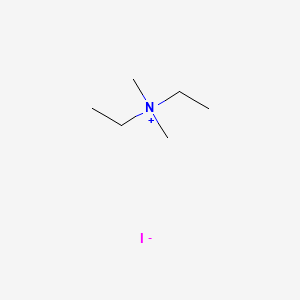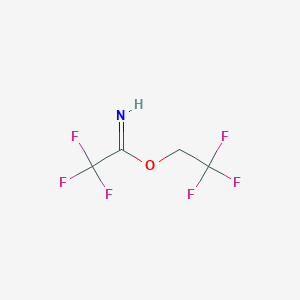
N,N-dimethyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring with two methyl groups attached to the nitrogen atoms. This compound is known for its high nitrogen content and stability, making it a valuable component in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine atoms in cyanuric chloride with dimethylamine. This reaction typically occurs under mild conditions, using solvents like acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes like monoamine oxidase, affecting neurotransmitter metabolism. The compound’s high nitrogen content and ability to form stable complexes with metals also contribute to its diverse chemical reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another nitrogen-rich compound with high thermal stability.
Uniqueness
N,N-dimethyl-1,3,5-triazin-2-amine stands out due to its balanced properties of stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
4040-00-0 |
|---|---|
Fórmula molecular |
C5H8N4 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4/c1-9(2)5-7-3-6-4-8-5/h3-4H,1-2H3 |
Clave InChI |
FMRBCDBWXGFHHC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)









![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)


